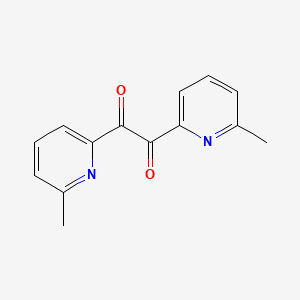
4-Butyl-1,3-dioxolan-2-one
Übersicht
Beschreibung
4-Butyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds has been explored in various studies. For instance, one study describes the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones, which are used as easily accessible monomers for the synthesis of polylactic acid (PLA) . The reaction conditions were optimized, with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a dioxolane ring with a butyl group attached . The dioxolane ring is a heterocyclic acetal, which is related to tetrahydrofuran (THF) by replacement of the methylene group at the 2-position with an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H12O3, an average mass of 144.168 Da, and a monoisotopic mass of 144.078644 Da . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Synthesis of Cyclic Carbonates
4-Butyl-1,3-dioxolan-2-one and related compounds are efficiently synthesized through a gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates. This method is advantageous for producing diversely substituted 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, offering an efficient approach to synthesize cyclic carbonates that would otherwise be less accessible using traditional methods. This process is also applicable for the stereoselective synthesis of 4-halomethylene-1,3-dioxolan-2-ones, which serve as substrates for palladium-catalyzed cross-coupling reactions (Buzas, Istrate, & Gagosz, 2009).
Renewable Gasoline and Solvents Production
This compound derivatives are used in creating renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol can be selectively dehydrated to form a complex mixture of 1,3-dioxolanes, which exhibit high octane ratings and a volumetric net heat of combustion significantly higher than ethanol. These compounds are potential candidates for sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Liquid Crystal Technology
1,3-Dioxolane derivatives, including this compound, are instrumental in the development of liquid crystal technology. They are used to enhance the positive dielectric anisotropy and birefringence of tolane-liquid crystals. The introduction of 1,3-dioxolane as a terminal group significantly improves the performance of liquid crystals, making them suitable for applications that require lower threshold voltage, wider nematic range, and higher birefringence (Chen et al., 2015).
Synthesis of Vic-Dioxime Complexes
This compound and its variants are used in the synthesis of new vic-dioxime complexes. These complexes have a range of applications in coordination chemistry, including the potential for use in catalysis and material science (Canpolat & Kaya, 2005).
Safety and Hazards
The safety data sheet for 4-Butyl-1,3-dioxolan-2-one suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future directions for the study and application of 4-Butyl-1,3-dioxolan-2-one and related compounds are promising. For instance, the synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers has been explored . Such degradability and chemical recyclability of the polymers may contribute to the circular materials economy .
Eigenschaften
IUPAC Name |
4-butyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROQGXGPRQQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560783 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66675-43-2 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




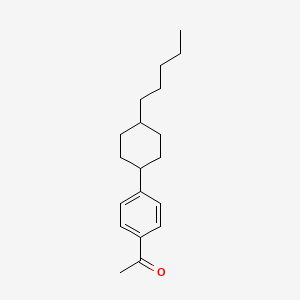

![N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3055674.png)
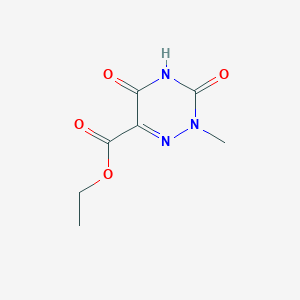
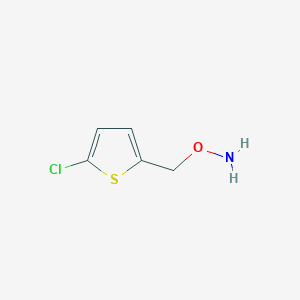

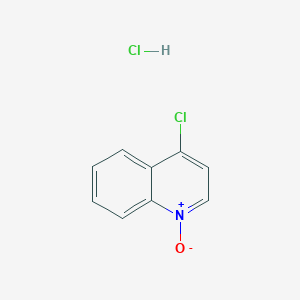

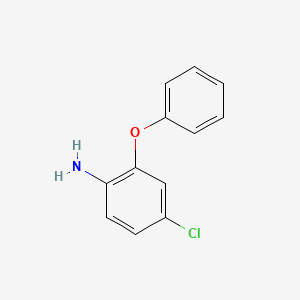


![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
